

Technical Whitepaper: S-(+)-Manidipine-d4

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Compound of Interest

Compound Name:	S-(+)-Manidipine-d4
CAS No.:	1217836-12-8
Cat. No.:	B563762

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Isotopic Characterization, Chiral Resolution, and Bioanalytical Applications[1][2][3]

Executive Summary

This technical guide details the physicochemical properties and bioanalytical utility of **S-(+)-Manidipine-d4**, a deuterated stable isotope of the third-generation dihydropyridine calcium channel blocker, Manidipine.[1][2][3]

Designed for researchers in pharmacokinetics (PK) and therapeutic drug monitoring (TDM), this document focuses on the specific application of **S-(+)-Manidipine-d4** as an Internal Standard (IS) in LC-MS/MS workflows. It addresses the critical need for correcting matrix effects and ion suppression in the quantification of the active S-enantiomer in biological matrices.[3]

Physicochemical Profile

The accurate preparation of calibration standards requires a precise distinction between the Free Base and Salt forms.[3] While the pharmacological entity is the base, the reference material is frequently supplied as a dihydrochloride salt to ensure stability.[3]

Table 1: Molecular Specifications

Property	S-(+)-Manidipine-d4 (Free Base)	S-(+)-Manidipine-d4 (Dihydrochloride)
Formula	C ₃₅ H ₃₄ D ₄ N ₄ O ₆	C ₃₅ H ₃₄ D ₄ N ₄ O ₆ [1][2][3][4][5][6] · 2HCl
Molecular Weight	614.74 g/mol	687.66 g/mol
Monoisotopic Mass	614.30 g/mol	N/A (Salt dissociates)
Isotopic Purity	≥ 99% Deuterated forms (d ₁ -d ₄)	≥ 99%
Chirality	S-(+) Enantiomer	S-(+) Enantiomer
Appearance	Yellow crystalline solid	Yellow crystalline powder
Solubility	DMSO, Methanol, Acetonitrile	Water (Low), Methanol (High)



Critical Application Note: When preparing stock solutions, you must correct for the salt factor if using the dihydrochloride form.

Correction Factor:

Weighing 1.00 mg of the salt yields effectively 0.89 mg of the active deuterated analyte.[1][2][3]

Structural Integrity & Isotopic Labeling

The reliability of **S-(+)-Manidipine-d4** as an internal standard hinges on the stability of its deuterium labels.[1][2][3]

- **Label Position:** The four deuterium atoms are typically located on the ethyl linker of the piperazine side chain (3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-d4]).[1][2][3]

- Significance: Placing labels on the ethyl chain rather than the exchangeable amide protons ensures that the deuterium is not lost during ionization or storage in protic solvents (methanol/water).[1][2][3]
- Fragmentation Logic: In MS/MS (ESI+), the primary fragmentation pathway involves the cleavage of the piperazine-diphenylmethyl bond.[1][2][3]
 - Parent Ion: $[M+H]^+ = 615.3$ [1][2][3]
 - Product Ion: The diphenylmethyl cation ($C_{13}H_{11}^+$) at $m/z 167.1$. [1][2][3]
 - Observation: Since the d4 label is retained on the dihydropyridine-piperazine fragment (which is neutral loss in this transition) or the complementary fragment, the transition monitored is usually $615.3 \rightarrow 167.1$. [1][2][3]

Bioanalytical Protocol: Chiral LC-MS/MS

Manidipine is administered as a racemate, but the S-(+) and R(-) enantiomers exhibit different pharmacokinetic profiles and calcium channel blocking potencies.[1][2][3] Quantifying them separately requires a chiral stationary phase.[3]

3.1. Sample Preparation (Liquid-Liquid Extraction)[1][2][3][6]

- Matrix: Human Plasma / Whole Blood.[3][7]
- Internal Standard Spiking: Add 50 μ L of **S-(+)-Manidipine-d4** working solution (100 ng/mL in MeOH).
- Extraction:
 - Alkalinize sample (pH 9.[1][3]0) with borate buffer to ensure the drug is in free base form for extraction.[1][3]
 - Add extraction solvent (e.g., Diethyl ether or MTBE).[1][3]
 - Vortex (5 min) and Centrifuge (4000 rpm, 10 min).
 - Evaporate supernatant under nitrogen at 40°C.

- Reconstitute in Mobile Phase.[3]

3.2. Chromatographic Conditions[3][6][7][8]

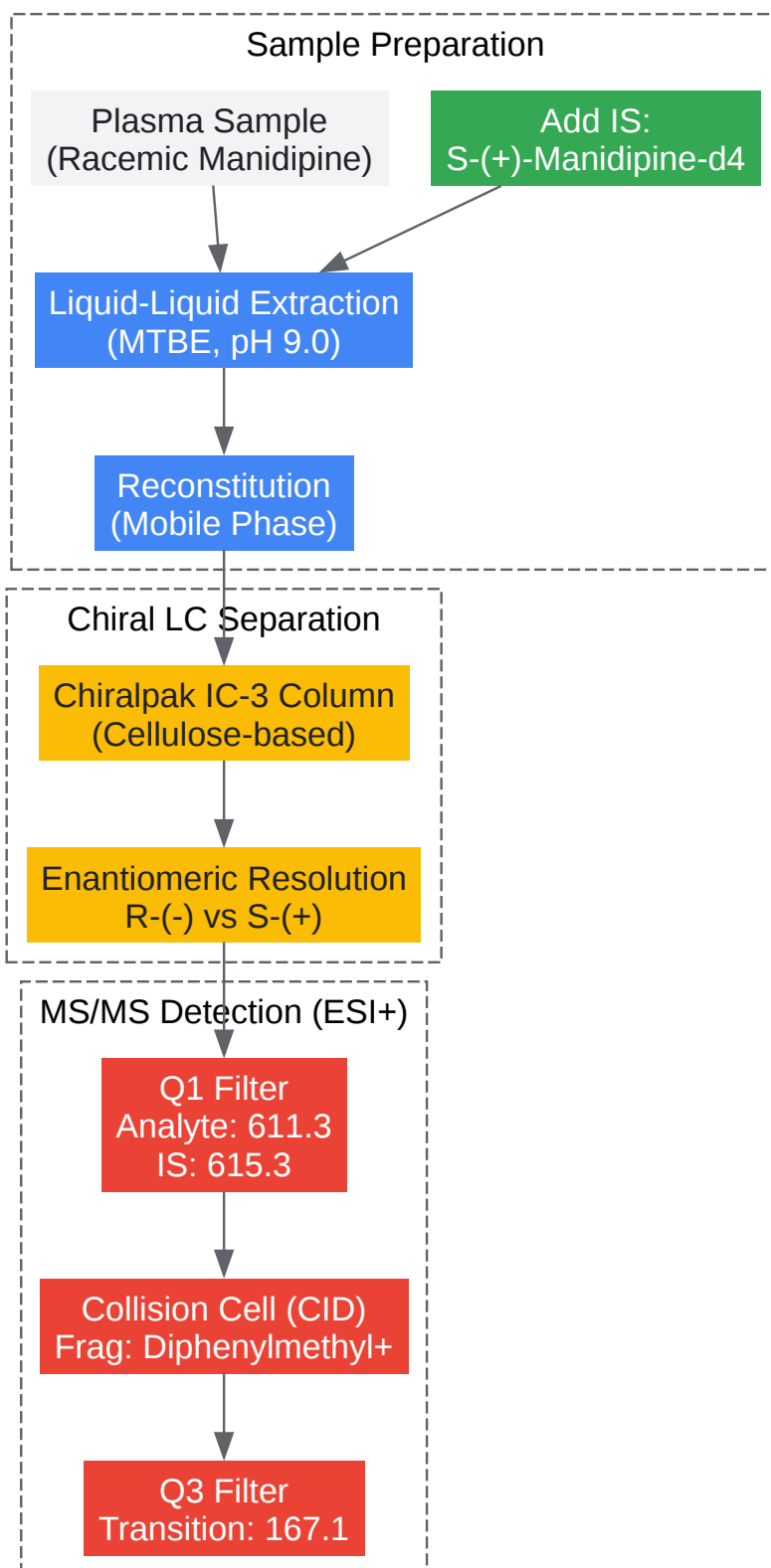
- Column: Chiralpak IC-3 or ID-3 (Cellulose tris(3,5-dichlorophenylcarbamate)).[1][2][3]
- Mobile Phase: Isocratic mixture of Acetonitrile : Ammonium Bicarbonate (10mM) (85:15 v/v). [1][2][3]
- Flow Rate: 0.5 mL/min.
- Run Time: ~6-8 minutes (Baseline separation of R and S forms).

3.3. Mass Spectrometry Parameters (ESI+)

Parameter	Analyte (S-Manidipine)	IS (S-Manidipine-d4)
Precursor Ion (Q1)	611.3 m/z	615.3 m/z
Product Ion (Q3)	167.1 m/z	167.1 m/z
Dwell Time	100 ms	100 ms
Collision Energy (CE)	35 eV	35 eV
Declustering Potential	80 V	80 V

Workflow Visualization

The following diagram illustrates the critical path for the stereoselective analysis of Manidipine using the d4 internal standard.



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Figure 1: Stereoselective LC-MS/MS workflow utilizing **S-(+)-Manidipine-d4** for precise quantification.

Troubleshooting & Scientific Validation

5.1. Cross-Signal Interference (Crosstalk)

A critical validation step is ensuring the d4 standard does not contribute signal to the analyte channel (d0).^{[1][2][3]}

- Test: Inject a high concentration of **S-(+)-Manidipine-d4** (e.g., 500 ng/mL) and monitor the 611.3 → 167.1 transition.^{[1][2][3]}
- Acceptance Criteria: Interference should be < 5% of the LLOQ (Lower Limit of Quantification) of the analyte.
- Cause of Failure: If interference is high, it indicates isotopic impurity (presence of d0, d1, d2 species in the standard).^{[1][2][3]}

5.2. Chiral Inversion Check

While Manidipine is relatively stable, bioanalytical processing (high pH extraction) can sometimes induce racemization.^{[1][3]}

- Validation: Process a sample of pure **S-(+)-Manidipine-d4**.^{[1][2][3]}
- Result: The chromatogram should show a single peak.^[3] The appearance of an R-enantiomer peak indicates process-induced chiral inversion, invalidating the method.^{[1][2][3]}

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